rac O-Demethyl Ambrisentan
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Overview
Description
Preparation Methods
The synthesis of Rac O-Demethyl Ambrisentan involves several steps, including the reaction of 4,6-dimethylpyrimidin-2-yl)oxy with 3-hydroxy-3,3-diphenylpropanoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Rac O-Demethyl Ambrisentan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Rac O-Demethyl Ambrisentan has several scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is studied for its potential therapeutic effects as an endothelin receptor antagonist . In the industry, it is used in the quality control of pharmaceutical products containing Ambrisentan .
Mechanism of Action
The mechanism of action of Rac O-Demethyl Ambrisentan involves the inhibition of endothelin receptors, specifically the endothelin type A (ETA) receptor . By blocking the effects of endothelin, a substance that narrows blood vessels, this compound helps to relax blood vessels and reduce blood pressure . This mechanism is similar to that of Ambrisentan, which is used to treat pulmonary arterial hypertension .
Comparison with Similar Compounds
Rac O-Demethyl Ambrisentan is similar to other endothelin receptor antagonists, such as Bosentan and Macitentan . it is unique in its specific chemical structure and its role as an impurity standard for Ambrisentan . Other similar compounds include Sitaxentan and Darusentan, which also target endothelin receptors but have different chemical structures and pharmacological profiles .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-hydroxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-14-13-15(2)23-20(22-14)27-18(19(24)25)21(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18,26H,1-2H3,(H,24,25) |
InChI Key |
RYOVARHODFXRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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